molecular formula C14H23N3O B14904876 n-(4-Ethoxybenzyl)-4-methylpiperazin-1-amine

n-(4-Ethoxybenzyl)-4-methylpiperazin-1-amine

Cat. No.: B14904876
M. Wt: 249.35 g/mol
InChI Key: YGGNMYHUVQNDRF-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)-4-methylpiperazin-1-amine: is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxybenzyl group attached to a piperazine ring, which is further substituted with a methyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxybenzyl)-4-methylpiperazin-1-amine typically involves the reaction of 4-methylpiperazine with 4-ethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxybenzyl)-4-methylpiperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(4-Ethoxybenzyl)-4-methylpiperazin-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethoxybenzyl)-4-methylpiperazin-1-amine involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-4-methylpiperazin-1-amine
  • N-(4-Ethoxybenzyl)-2-isopropoxyaniline
  • 4-Bromo-2-(4’-ethoxy-benzyl)-1-chlorobenzene

Uniqueness

N-(4-Ethoxybenzyl)-4-methylpiperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, potency, and selectivity for its molecular targets.

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-4-methylpiperazin-1-amine

InChI

InChI=1S/C14H23N3O/c1-3-18-14-6-4-13(5-7-14)12-15-17-10-8-16(2)9-11-17/h4-7,15H,3,8-12H2,1-2H3

InChI Key

YGGNMYHUVQNDRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNN2CCN(CC2)C

Origin of Product

United States

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